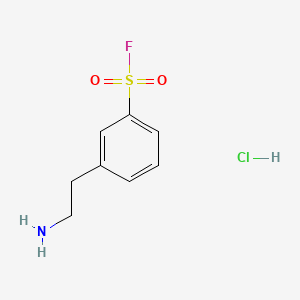
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness in inhibiting serine proteases.
Métodos De Preparación
The synthesis of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the sulfonylation of a benzene derivative followed by the introduction of an aminoethyl group. The reaction conditions often require a controlled environment to ensure the stability of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water, bases, and nucleophiles. The major products formed depend on the specific reaction conditions but often include substituted benzene derivatives and sulfonic acids.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of sulfonyl fluorides.
Biology: It serves as a protease inhibitor in biological assays, helping to prevent the degradation of proteins and peptides.
Mecanismo De Acción
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The pathways involved often relate to the inhibition of protease-mediated processes, which can affect various biological functions .
Comparación Con Compuestos Similares
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is similar to other sulfonyl fluorides like phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). it offers several advantages:
Stability: It is more stable in aqueous solutions compared to PMSF and DFP.
Toxicity: It has lower toxicity, making it safer for use in biological assays.
Solubility: It has improved solubility in water, which enhances its usability in various applications.
Similar compounds include:
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- Pefabloc SC
Actividad Biológica
3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a potent serine protease inhibitor with significant biological activity. Its applications span various fields, including biochemistry, pharmacology, and therapeutic research. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C8H10FNO2S·HCl
- Molecular Weight: 239.69 g/mol
- CAS Number: 30827-99-7
AEBSF acts primarily as an irreversible inhibitor of serine proteases. The sulfonyl fluoride group is crucial for its inhibitory action, allowing it to covalently bind to the active site of serine proteases, thereby preventing substrate access and subsequent proteolytic activity .
Biological Activities
AEBSF has been investigated for various biological activities:
- Serine Protease Inhibition:
- Antiallergic Effects:
-
Antimicrobial Properties:
- Preliminary studies indicate that AEBSF may possess antimicrobial properties, although detailed investigations are still required to elucidate its efficacy against specific pathogens.
-
Cancer Research:
- AEBSF has been explored in cancer research for its potential to inhibit tumor-associated proteases, which play a role in cancer progression and metastasis.
Case Study 1: Allergic Rhinitis Model
A study involving a murine model demonstrated that AEBSF administration led to:
- Decreased GATA-3 mRNA levels (indicative of reduced Th2 responses).
- Lower IL-13 mRNA expression in nasal mucosa.
- Increased regulatory T cells (CD4+CD25+Foxp3+) post-treatment.
These findings highlight AEBSF's role in attenuating allergic inflammation through modulation of immune responses .
Case Study 2: Protease Inhibition in Cell Culture
In research focused on HIV-1 broadly neutralizing antibodies, AEBSF was utilized to prevent site-specific clipping during cell culture processes:
- The application of AEBSF reduced proteolytic degradation, enhancing the stability of therapeutic antibodies.
- A reversed-phase liquid chromatography method was developed to quantify AEBSF and its degradation product (4-(aminoethyl)benzenesulfonic acid), demonstrating its utility in biopharmaceutical manufacturing .
Comparative Analysis of Biological Activity
| Activity | AEBSF | Other Serine Protease Inhibitors |
|---|---|---|
| Broad-spectrum inhibition | Yes | Varies |
| Anti-inflammatory effects | Significant | Limited |
| Antimicrobial properties | Potentially present | Confirmed in some cases |
| Cancer therapeutic potential | Under investigation | Established for some compounds |
Propiedades
Fórmula molecular |
C8H11ClFNO2S |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
Clave InChI |
IRINTMGVWDPWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















